

Bimiralisib (PQR309): A Technical Guide to its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimiralisib, also known as PQR309, is a potent, orally bioavailable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] As a dual pan-class I PI3K/mTOR inhibitor, it has demonstrated significant preclinical antitumor activity in a variety of cancer models, including lymphomas and solid tumors.[2][3][4][5] A key characteristic of **Bimiralisib** is its ability to penetrate the bloodbrain barrier, opening therapeutic possibilities for central nervous system (CNS) malignancies. [1] This technical guide provides an in-depth overview of **Bimiralisib**'s target profile, selectivity, and the experimental methodologies used for its characterization.

Target Profile and Selectivity

Bimiralisib is a pan-inhibitor of all four class I PI3K isoforms (α , β , γ , δ) and also directly inhibits mTORC1 and mTORC2 complexes in an ATP-competitive manner.[1][3] This dual inhibition is designed to overcome the feedback loops and pathway redundancy that can limit the efficacy of more selective inhibitors.[1]

Biochemical Potency

The inhibitory activity of **Bimiralisib** against its primary targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values



demonstrate its potent and relatively balanced inhibition of PI3K α and mTOR, with varying potency against other PI3K isoforms.

Target	IC50 (nM)
ΡΙ3Κα	33[6]
РІЗКβ	661[6]
РІЗКу	708[6]
ΡΙ3Κδ	451[6]
mTOR	89[6]
Table 1: In vitro inhibitory activity of Bimiralisib against Class I PI3K isoforms and mTOR.	

Bimiralisib also demonstrates potent activity against common activating mutations in the PIK3CA gene, which are frequently observed in human cancers.

Target	IC50 (nM)
ΡΙ3Κα (Η1047R)	36[6]
ΡΙ3Κα (Ε542Κ)	63[6]
ΡΙ3Κα (Ε545Κ)	136[6]
Table 2: In vitro inhibitory activity of Bimiralisib against mutant PI3Kα isoforms.	

Cellular Activity

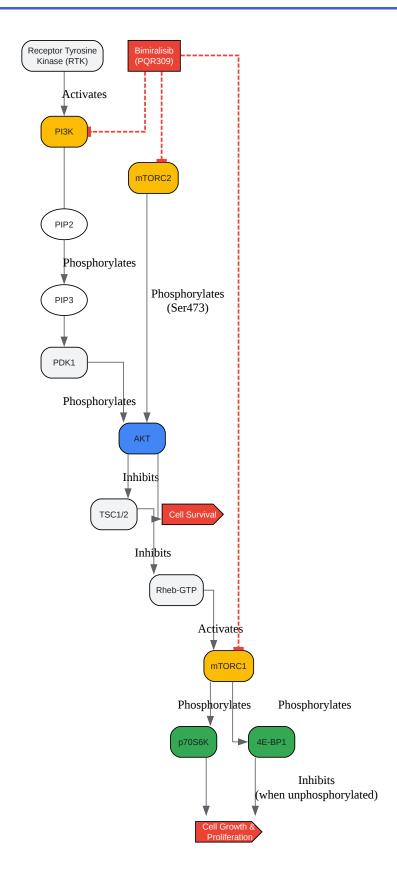
In cellular assays, **Bimiralisib** effectively inhibits the PI3K/mTOR signaling pathway, leading to a reduction in the phosphorylation of downstream effectors such as Akt and S6 ribosomal protein.[4] This inhibition of cellular proliferation has been observed across a broad range of cancer cell lines. For instance, in a panel of 49 lymphoma cell lines, **Bimiralisib** demonstrated a median IC50 value of 233 nM.[2][4] The primary mechanism of its antiproliferative effect is the induction of G1-phase cell cycle arrest.[4][7]



Signaling Pathway and Mechanism of Action

Bimiralisib exerts its therapeutic effect by concurrently blocking two critical nodes in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.





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Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Bimiralisib.



Experimental Protocols

The characterization of **Bimiralisib**'s target profile and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

- Purified recombinant PI3K or mTOR enzyme
- Lipid substrate (e.g., PIP2) for PI3K or protein substrate for mTOR
- ATP
- Bimiralisib (or other test compounds)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates
- Plate-reading luminometer

Procedure:

- Kinase Reaction:
 - Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.
 - Add serial dilutions of **Bimiralisib** to the wells of the 384-well plate.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- ADP Detection:



- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- Incubate at room temperature for 30-60 minutes.
- Data Analysis:
 - Measure the luminescence using a plate-reading luminometer.
 - The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
 - Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the **Bimiralisib** concentration.



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Caption: Workflow for a typical biochemical kinase assay (e.g., ADP-Glo™).

Cellular Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

Cancer cell lines



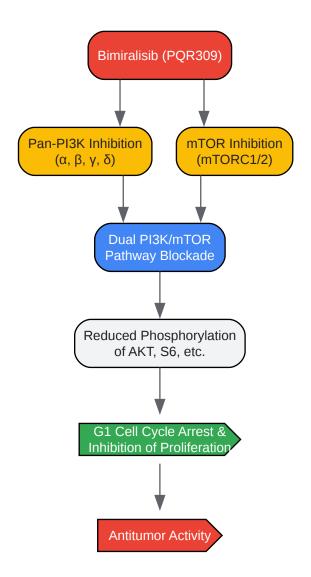
- Complete cell culture medium
- **Bimiralisib** (or other test compounds)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well clear flat-bottom plates
- Multi-well spectrophotometer (ELISA reader)

Procedure:

- · Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- · Compound Treatment:
 - Treat the cells with various concentrations of Bimiralisib. Include a vehicle control (e.g., DMSO).
 - Incubate for a specified period (e.g., 72 hours).
- MTT Addition and Incubation:
 - Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement:



- Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.
- Data Analysis:
 - The absorbance is directly proportional to the number of viable cells.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



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Caption: Logical relationship of **Bimiralisib**'s dual inhibition and its effects.



Conclusion

Bimiralisib (PQR309) is a potent dual pan-PI3K and mTOR inhibitor with a well-characterized target profile. Its ability to inhibit all class I PI3K isoforms and both mTOR complexes provides a comprehensive blockade of this critical signaling pathway. The demonstrated efficacy in various preclinical models, including those with resistance to other targeted therapies, highlights its potential as a valuable therapeutic agent in oncology. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of **Bimiralisib** and other dual PI3K/mTOR inhibitors.

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- To cite this document: BenchChem. [Bimiralisib (PQR309): A Technical Guide to its Target Profile and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560068#bimiralisib-pqr309-target-profile-and-selectivity]



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